1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Description
Scientific Research Applications
CDK2 Inhibitors in Cancer Treatment
This compound is a part of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
Anticancer Activity
The compound has shown excellent anticancer activity against cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme . It has been studied for anticancer activity as topoisomerase II alpha inhibitors .
Synthesis of Fused Pyrazolo[3,4 (4,3)-d]thiazoles and Pyrazolo[3,4 (4,3)-d][1,4]thiazines
The compound is a part of the pyrazolo[3,4-d]pyrimidine group, which has been used in the synthesis of fused pyrazolo[3,4 (4,3)-d]thiazoles and pyrazolo[3,4 (4,3)-d][1,4]thiazines . These compounds have shown a broad spectrum of biological activities .
Antimicrobial Evaluation
The compound has been evaluated for its antimicrobial properties . However, more research is needed to fully understand its potential in this area.
Electrochemical Applications
While there’s no direct mention of “1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid” in electrochemical applications, pyrazolo[3,4-d]pyrimidine derivatives have been considered for applications in numerous research fields, including electrochemistry . This opens up potential avenues for the use of this compound in the design and fabrication of cheaper, higher performing electrochemical devices .
properties
IUPAC Name |
1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-5-3(4(10-11)7(13)14)8-2-9-6(5)12/h2H,1H3,(H,13,14)(H,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYVWMFVLBCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C(=O)O)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
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